molecular formula C19H27NO4 B5795712 ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate

ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate

Cat. No. B5795712
M. Wt: 333.4 g/mol
InChI Key: COCIRMSAATXXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate, also known as TMA-6, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism of Action

Ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate acts on the serotonergic system by binding to the serotonin 2A receptor. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It has also been shown to have an impact on cognitive function, with some studies suggesting that it may improve memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate in lab experiments is its ability to selectively target the serotonin 2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate is a psychoactive substance, which means that it may have unwanted effects on behavior and cognition in animal models.

Future Directions

There are several future directions for research on ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate. One area of interest is its potential therapeutic applications in the treatment of mental health disorders, particularly depression and anxiety. Another area of interest is its potential use as a tool for neuroscience research, particularly in the study of the serotonergic system. Additionally, further research is needed to better understand the biochemical and physiological effects of ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate and its potential limitations as a research tool.

Synthesis Methods

Ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of 2,3,5-trimethoxybenzoyl chloride with piperidine followed by esterification with ethanol. The final product is obtained through purification by recrystallization.

Scientific Research Applications

Ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has also been studied for its potential use as a tool for neuroscience research.

properties

IUPAC Name

ethyl 1-[2-(2,3,5-trimethylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-5-23-19(22)16-6-8-20(9-7-16)18(21)12-24-17-11-13(2)10-14(3)15(17)4/h10-11,16H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIRMSAATXXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC(=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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